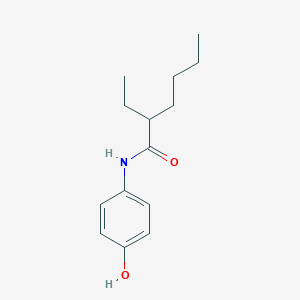

2-ethyl-N-(4-hydroxyphenyl)hexanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-ethyl-N-(4-hydroxyphenyl)hexanamide |

InChI |

InChI=1S/C14H21NO2/c1-3-5-6-11(4-2)14(17)15-12-7-9-13(16)10-8-12/h7-11,16H,3-6H2,1-2H3,(H,15,17) |

InChI Key |

SNKQVUKAHRDCIQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)O |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 2 Ethyl N 4 Hydroxyphenyl Hexanamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-ethyl-N-(4-hydroxyphenyl)hexanamide, the most logical disconnection is at the amide bond, which reveals the two primary precursors: an acylating agent derived from 2-ethylhexanoic acid and an amine component, 4-aminophenol (B1666318).

Hexanoic Acid Derivatives as Acylating Agents

2-Ethylhexanoic acid is a readily available branched-chain carboxylic acid. quora.com It is produced industrially from propylene (B89431) via hydroformylation to butyraldehyde, followed by aldol (B89426) condensation, hydrogenation, and finally oxidation of the resulting 2-ethylhexanal. quora.com For the synthesis of this compound, 2-ethylhexanoic acid itself can be used directly in coupling reactions or converted into more reactive acylating agents.

Commonly employed activated forms include:

Acyl Chlorides: 2-Ethylhexanoyl chloride can be prepared by reacting 2-ethylhexanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with amines.

Anhydrides: 2-Ethylhexanoic anhydride (B1165640) can be formed by the dehydration of two molecules of 2-ethylhexanoic acid. It serves as a less aggressive acylating agent compared to the corresponding acyl chloride.

The choice of the acylating agent depends on the specific reaction conditions and the desired reactivity.

4-aminophenol and its Protected Derivatives as Amine Components

4-Aminophenol is an aromatic compound containing both an amino group and a hydroxyl group. sigmaaldrich.com Industrially, it is often produced through the reduction of 4-nitrophenol. researchgate.net The presence of two nucleophilic sites, the amino group (-NH₂) and the hydroxyl group (-OH), presents a challenge in the synthesis of N-acylated products. The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation under controlled conditions. tcichemicals.com

However, to prevent unwanted O-acylation, especially under more forcing reaction conditions or with highly reactive acylating agents, protection of the hydroxyl group may be necessary. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). These groups can be introduced before the acylation step and subsequently removed under specific conditions to yield the desired final product.

Amide Bond Formation Methodologies

The formation of the amide bond between the 2-ethylhexanoic acid moiety and 4-aminophenol is the crucial step in the synthesis of this compound. Several methodologies can be employed for this transformation.

Carbodiimide-mediated Coupling (e.g., DCC, EDCI)

Carbodiimides are widely used as coupling agents to facilitate the formation of amide bonds from carboxylic acids and amines by avoiding the need to first form a more reactive acylating agent. chemicalbook.com Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are two of the most common reagents for this purpose. chemicalbook.comdoubtnut.com

The general mechanism involves the activation of the carboxylic acid (2-ethylhexanoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-aminophenol). chemicalbook.com

Reaction Scheme: R-COOH + R'-NH₂ + Carbodiimide → R-CONH-R' + Urea (B33335) byproduct

| Reagent | Key Features | Byproduct |

| DCC | Soluble in organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). | Dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration. nih.gov |

| EDCI | Water-soluble, making the urea byproduct easy to remove through aqueous workup. doubtnut.com Often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. doubtnut.commerckmillipore.com | A water-soluble urea derivative. doubtnut.com |

The use of additives like HOBt can form an active ester intermediate, which is more stable than the O-acylisourea and less prone to side reactions, often leading to higher yields and purer products. tcichemicals.com

Carbonyldiimidazole (CDI) Activation

Carbonyldiimidazole (CDI) is another effective activating agent for carboxylic acids. It reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. This intermediate then readily reacts with an amine to form the desired amide. A key advantage of using CDI is that the byproducts of the reaction, imidazole (B134444) and carbon dioxide, are generally easy to remove. The imidazole can often be removed by an aqueous workup.

Reaction Steps:

R-COOH + CDI → R-CO-Imidazole + Imidazole + CO₂

R-CO-Imidazole + R'-NH₂ → R-CONH-R' + Imidazole

This method is known for its mild reaction conditions and clean reaction profiles.

Anhydride-based Acylation

The use of an acid anhydride, such as 2-ethylhexanoic anhydride, provides a direct method for the acylation of 4-aminophenol. This reaction involves the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of the anhydride. This leads to the formation of the amide and a molecule of the corresponding carboxylic acid as a byproduct.

Alternatively, if an excess of the anhydride is used, the reaction can be driven to completion, with the byproduct being the carboxylic acid. The reaction of an acyl chloride with an amine proceeds similarly but is generally more vigorous and produces hydrochloric acid as a byproduct, which typically needs to be neutralized with a base.

Other Conventional and Advanced Amidation Techniques

Beyond traditional methods, the synthesis of N-aryl amides is achievable through a variety of advanced techniques that offer improved yields, milder conditions, and greater functional group tolerance. numberanalytics.com These methods often leverage catalysis to overcome the lower nucleophilicity of aromatic amines.

Transition metal catalysis, particularly with palladium, has become a powerful tool for C-N bond formation in amidation reactions. syr.edu The general catalytic cycle involves the oxidative addition of a palladium(0) species to an aryl halide, followed by ligand exchange with the amide and reductive elimination to yield the N-aryl amide product. syr.edu The choice of ligand is critical, with bidentate ligands often accelerating the rate-limiting reductive elimination step. syr.edu

Another advanced approach is the Umpolung Amide Synthesis (UmAS), which inverts the traditional reactivity of the synthons. nih.gov A notable development in this area is the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly form N-aryl amides without the risk of epimerization often seen with conventional coupling reagents. nih.gov This method is particularly valuable for synthesizing α-chiral N-aryl amides. nih.gov

Biocatalysis presents a green chemistry approach, utilizing enzymes like lipases or amidases to form amide bonds with high selectivity under mild, aqueous conditions. numberanalytics.com Additionally, methods using nitroarenes as the nitrogen source, activated by catalysts such as nickel or iron, provide an alternative route, converting readily available starting materials directly into amides. researchgate.netnsf.gov

| Technique | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Amidation | Pd(0) catalyst, phosphine (B1218219) ligands (e.g., Xantphos) | Effective for coupling aryl halides with amides; ligand choice is crucial for reaction efficiency. | syr.edu |

| Umpolung Amide Synthesis (UmAS) | α-fluoronitroalkanes, N-aryl hydroxylamines, Cs₂CO₃ | Forms N-aryl amides directly, avoids epimerization-prone intermediates. | nih.gov |

| Reductive Amidation of Nitroarenes | Ni or Fe catalysts, reducing agents | Utilizes readily available nitroarenes as the amine source. | researchgate.netnsf.gov |

| Biocatalysis | Lipases, amidases | High selectivity, environmentally friendly, mild reaction conditions. | numberanalytics.com |

Synthesis of Direct Analogues and Intermediates

The core structure of this compound serves as a scaffold for creating diverse analogues with potentially new functionalities and applications.

Synthesis of 2-ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide via Mannich Reaction

The Mannich reaction is a classic three-component condensation ideal for introducing an aminomethyl group onto an acidic proton-containing substrate, such as a phenol (B47542). nih.gov The synthesis of 2-ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide would involve the reaction of the parent compound, this compound, with formaldehyde (B43269) (or its equivalent, paraformaldehyde) and the secondary amine, pyrrolidine.

The reaction proceeds via the formation of an electrophilic Eschenmoser's salt equivalent from formaldehyde and pyrrolidine. The phenol ring of the hexanamide (B146200) derivative, activated by the hydroxyl group, then acts as a nucleophile, attacking the iminium ion. This attack occurs preferentially at the ortho position to the hydroxyl group, leading to the desired C-C bond formation and the introduction of the pyrrolidin-1-ylmethyl moiety. nih.gov This method is widely used for preparing phenolic Mannich bases and is valued for its operational simplicity. rsc.orgscispace.com

Routes to 6-amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide and its Conjugates for Biomaterial Synthesis

The synthesis of amide-based structures for biomaterials often requires functional handles for polymerization or surface grafting. The analogue 6-amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide incorporates a terminal primary amine, making it a valuable monomer. A related compound, 6-amino-N-hydroxyhexanamide, has been synthesized from caprolactam and hydroxylamine. nih.govresearchgate.net This intermediate can then be grafted onto other materials. nih.govresearchgate.net

A plausible synthetic route to 6-amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide would involve two key steps:

Amide Bond Formation: Coupling a protected 6-aminohexanoic acid (e.g., Boc-6-aminohexanoic acid) with tyramine (B21549) (4-hydroxyphenethylamine). Standard peptide coupling reagents could facilitate this step.

Deprotection: Removal of the protecting group (e.g., Boc group via acid treatment) to reveal the terminal primary amine of the hexanamide moiety.

This resulting molecule, possessing both a phenol and a primary amine, can be conjugated to other molecules or polymers, making it suitable for creating functional biomaterials.

Preparation of N-acylated 4-hydroxyphenylamine Derivatives (e.g., 6-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl 1,1-dioxide]-N-(4-hydroxyphenyl)hexanamide)

This complex derivative involves acylating an amino-functionalized N-(4-hydroxyphenyl)hexanamide with a heterocyclic carboxylic acid. The heterocyclic component is a derivative of saccharin (B28170), also known as 1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

The synthesis can be envisioned as a multi-stage process:

Synthesis of the Amine Precursor: An N-(4-hydroxyphenyl)hexanamide backbone featuring a terminal amine, such as 6-amino-N-(4-hydroxyphenyl)hexanamide, would be required. This can be synthesized by coupling 4-aminophenol with 6-aminohexanoic acid where the amino group is suitably protected.

Synthesis of the Heterocyclic Acid: The saccharin moiety needs to be functionalized with a carboxylic acid group at the 6-position. This can be achieved through various aromatic substitution and oxidation reactions on a suitable benzisothiazole precursor. mdpi.commdpi.com

Amide Coupling: The final step is the formation of an amide bond between the amino group of the hexanamide precursor and the carboxylic acid of the functionalized saccharin derivative. Standard amide coupling conditions would apply.

This synthetic strategy builds complexity by linking distinct chemical motifs—a phenolic amide and a biologically relevant heterocycle—to explore new chemical space. mdpi.com

Chemical Reactivity and Derivatization Strategies for Structure-Activity Exploration

The functional groups within this compound—the amide, the phenol, and the alkyl chain—offer multiple sites for chemical modification.

Oxidation and Reduction Reactions of Amide Groups

The amide group is one of the most stable carboxylic acid derivatives, making its transformation challenging. However, specific reagents can achieve its oxidation or reduction.

Reduction: The reduction of amides is a well-established transformation. youtube.com The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). Unlike other carboxylic acid derivatives that reduce to primary alcohols, secondary amides like this compound are reduced to secondary amines. The reaction proceeds by converting the carbonyl oxygen into a leaving group, ultimately replacing the C=O bond with a CH₂ group. This provides a direct pathway from an amide to the corresponding amine, 2-ethyl-N-(4-hydroxyphenyl)hexylamine. youtube.com

Nucleophilic Substitution Reactions to Form Diverse Derivatives

The amide nitrogen of this compound, while generally a weak nucleophile due to resonance delocalization of its lone pair with the adjacent carbonyl group, can be induced to undergo nucleophilic substitution reactions to yield N-alkylated derivatives. This transformation typically requires the deprotonation of the amide with a strong base to form a more nucleophilic amidate anion, or the use of specific catalytic systems that facilitate the reaction under milder conditions. stackexchange.com

Several methods have been developed for the N-alkylation of amides:

Classical N-Alkylation: This approach involves the deprotonation of the amide using a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting amidate anion then displaces a halide from an alkyl halide (e.g., an alkyl iodide or bromide) in a standard SN2 reaction. stackexchange.com

Phase-Transfer Catalysis (PTC): A more convenient method utilizes phase-transfer catalysis, where a solid base like potassium hydroxide (B78521) is used in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). This method can often be performed under solvent-free conditions, for example, using microwave irradiation, which significantly accelerates the reaction. mdpi.com

Reductive Amination: N-alkylation can also be achieved through a reductive amination pathway. This involves reacting the amide with an aldehyde or ketone in the presence of a reducing agent and a platinum catalyst under hydrogen pressure. google.com

Catalytic N-Alkylation with Alcohols: Modern methods focus on the direct coupling of amides with alcohols, which are environmentally benign alkylating agents that produce water as the only byproduct. These reactions are typically catalyzed by transition metal complexes, such as those based on nickel, iridium, or ruthenium. researchgate.netorganic-chemistry.org

The following table summarizes various approaches for the N-alkylation of amides, which can be applied to this compound.

| Method | Reagents & Conditions | Alkylating Agent | Key Features |

|---|---|---|---|

| Classical N-Alkylation | 1. Strong Base (e.g., NaH, n-BuLi) in THF/DMF 2. Alkyl Halide (R-X) | Alkyl Halide | Requires strong base and anhydrous conditions. stackexchange.com |

| Phase-Transfer Catalysis (PTC) | KOH, K2CO3, TBAB, Microwave | Alkyl Halide | Fast, often solvent-free, milder conditions. mdpi.com |

| Catalytic Reductive Amination | Aldehyde/Ketone, H2, Platinum Catalyst, Acidic Conditions | Aldehyde or Ketone | Forms N-alkyl derivatives from carbonyl compounds. google.com |

| Catalytic Coupling with Alcohols | Alcohol (R-OH), Transition Metal Catalyst (e.g., Ni, Ir, Ru) | Alcohol | Atom-economical, produces water as a byproduct. researchgate.net |

Modifications of the Hexanamide Alkyl Chain

The hexanamide alkyl chain of this compound offers sites for chemical modification, primarily at the α-carbon (the carbon atom adjacent to the carbonyl group). The acidity of the α-hydrogens allows for the formation of an enolate intermediate, which can then react with various electrophiles.

One of the most common transformations is α-halogenation . The reaction of an amide with a halogen (Cl₂, Br₂, or I₂) under acidic or basic conditions can introduce a halogen atom at the α-position. libretexts.org

Acid-Catalyzed Halogenation: This proceeds through an enol intermediate. The reaction is typically controllable and allows for mono-halogenation. libretexts.org

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which is more reactive. This can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. libretexts.org

Once an α-haloamide derivative is formed, the halogen atom can serve as a leaving group in nucleophilic substitution reactions. This opens a pathway to a wide array of α-functionalized amides. For example, α-amino amides can be synthesized by reacting an α-bromoamide with an amine nucleophile. nih.gov This two-step sequence of α-halogenation followed by nucleophilic substitution significantly diversifies the structures that can be derived from the parent compound.

Further functionalization of the alkyl chain, such as at the terminal methyl group, is more challenging due to the lower reactivity of C-H bonds at sp³-hybridized carbons not adjacent to an activating group. Such transformations would typically require more advanced catalytic methods for selective C-H activation.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly reactive site for functionalization, most commonly through esterification and etherification reactions. These modifications can significantly alter the compound's polarity, solubility, and biological activity.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with a variety of acylating agents. A common method involves reacting the N-(4-hydroxyphenyl) amide with an acyl halide or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. google.com For example, a patent describes the synthesis of esters of the closely related compound N-(4'-hydroxyphenyl)acetamide by reacting it with an acyl chloride in pyridine. google.com

Etherification: The synthesis of ethers is typically achieved via the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a base (e.g., sodium hydroxide or potassium carbonate) to form a phenoxide ion. This potent nucleophile then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether derivative.

The table below outlines common reagents used for the functionalization of the phenolic hydroxyl group.

| Reaction Type | Reagent Class | Specific Examples | Product |

|---|---|---|---|

| Esterification | Acyl Halides | Acetyl chloride, Benzoyl chloride | Aryl Ester |

| Acid Anhydrides | Acetic anhydride, Propionic anhydride | Aryl Ester | |

| Etherification | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | Aryl Ether |

| Sulfates | Dimethyl sulfate (B86663), Diethyl sulfate | Aryl Ether |

Substitutions on the Phenyl Ring (e.g., halogenation, alkylation)

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the N-acylamino (-NHCOR) group. Both are ortho, para-directing. In this specific substitution pattern, the positions ortho to the strongly activating hydroxyl group (and meta to the N-acylamino group) are the most likely sites for substitution.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the phenyl ring can be achieved using standard electrophilic halogenation conditions. For instance, bromination of N-acyl-derivatives of p-aminophenols can yield mono-, di-, or even tri-bromo derivatives, depending on the reaction conditions and the amount of brominating agent used. researchgate.net A common method involves using a halogen source like sodium halide (e.g., NaBr) in the presence of an oxidant such as Oxone®. researchgate.net

Alkylation (Friedel-Crafts): The Friedel-Crafts alkylation reaction, which involves an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃), is generally challenging for N-aryl amides. The lone pair of electrons on the amide nitrogen can coordinate with the Lewis acid catalyst, leading to the deactivation of the ring towards electrophilic attack. libretexts.orglibretexts.org This often prevents the reaction from occurring. While Friedel-Crafts acylation followed by reduction is a viable alternative for introducing alkyl groups, direct alkylation is typically not a preferred method for this class of compounds.

The following table summarizes potential electrophilic aromatic substitution reactions on the phenyl ring.

| Reaction | Reagents | Expected Product | Remarks |

|---|---|---|---|

| Bromination | Br2, FeBr3 or NaBr, Oxone® | Mono- or di-brominated product (ortho to -OH) | Reaction proceeds readily due to the activated ring. researchgate.netresearchgate.net |

| Chlorination | Cl2, AlCl3 or NaCl, Oxone® | Mono- or di-chlorinated product (ortho to -OH) | Similar to bromination. |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Generally no reaction or low yield | Catalyst is deactivated by coordination with the amide nitrogen. libretexts.orglibretexts.org |

Molecular Interactions and Pharmacological Targets Preclinical/in Vitro Focus

Overview of Biological Activities of Hexanamide (B146200) Scaffolds in Research Models

The hexanamide core structure is a versatile scaffold that has been incorporated into a variety of molecules demonstrating a broad spectrum of biological activities in research settings. These activities range from targeting infectious agents to modulating key enzymes involved in human diseases and serving as building blocks for advanced biomaterials.

Anti-parasitic Activity

Hexanamide derivatives have shown promise as anti-parasitic agents. A notable example is N-[2-(Hexanoylamino)ethyl]hexanamide , which has been investigated for its activity against Plasmodium falciparum, the parasite responsible for malaria. This compound has been shown to inhibit the parasite's calcium-dependent protein kinase 1 (PfCDPK1), an enzyme crucial for the parasite's life cycle. While it can disrupt the melatonin-induced synchronization of the parasite's intraerythrocytic cycle in vitro, it does not independently modulate the cycle. chemspider.com The development of analogs is a recognized strategy in the discovery of new anti-parasitic drugs. spectrabase.com

Table 1: Anti-parasitic Activity of a Hexanamide Derivative

| Compound Name | Target Organism | Molecular Target | Key In Vitro Finding |

| N-[2-(Hexanoylamino)ethyl]hexanamide | Plasmodium falciparum | PfCDPK1 | Disrupts melatonin-induced synchronization of the parasite. chemspider.com |

Potential as Enzyme Inhibitors

The inhibition of enzymes is a key mechanism through which many therapeutic agents exert their effects. Certain derivatives related to the hexanamide structure, particularly anilides and N-trifluoroacetylated analogs, have been explored as potential inhibitors of Histone Deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are considered important targets in cancer therapy. nih.govnih.gov

The general structure of HDAC inhibitors often includes a zinc-binding group (ZBG), a linker region, and a cap group. In a study focused on developing novel HDAC inhibitors, N-trifluoroacetamide was used as a bioisosteric replacement for the hydroxamic acid ZBG in analogs of SAHA (suberoylanilide hydroxamic acid). nih.govnih.gov These synthesized compounds, which retained an aliphatic linker, demonstrated HDAC inhibitory activity and antiproliferative effects on breast cancer cell lines. nih.gov Specifically, a compound featuring an N-trifluoroacetyl group as the ZBG showed notable IC50 values against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

Table 2: HDAC Inhibition by SAHA Analogs

| Compound Class | Target Enzyme | Key Feature | Observed In Vitro Effect |

| N-trifluoroacetylated SAHA analogs | Histone Deacetylases (HDACs) | N-trifluoroacetamide as a zinc-binding group. nih.gov | Inhibitory activity against HDACs and antiproliferative capacity in breast cancer cells. nih.gov |

Role in Biomaterial Applications

The chemical properties of certain hexanamide derivatives make them suitable for use in the development of biomaterials. For instance, 6-amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide has been utilized in the creation of hydrogels. The hydroxyphenyl group in this molecule allows for covalent conjugation in hydrogels, leveraging phenolic chemistry for crosslinking. chemspider.com This is a key feature in the design of materials that can mimic the extracellular matrix. These hydrogels can be formed through enzymatic cross-linking, a process that can be tuned by varying the concentrations of enzymes like horseradish peroxidase and reagents such as hydrogen peroxide. chemicalbook.com The resulting hydrogels have potential applications in biomedicine due to their biocompatibility and tunable physical properties. chemicalbook.comnih.gov

Table 3: Biomaterial Application of a Hexanamide Derivative

| Compound Name | Application | Functional Group for Crosslinking | Key Property |

| 6-amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide | Hydrogel crosslinking | Hydroxyphenyl group chemspider.com | Enables covalent conjugation for hydrogel formation. chemspider.com |

Quorum Sensing Inhibition

Quorum sensing is a system of cell-to-cell communication in bacteria that regulates gene expression, including virulence factors and biofilm formation. mdpi.commdpi.com Inhibiting this process is a promising strategy for combating bacterial infections. mdpi.comresearchgate.net Analogs of hexanamide, such as N-phenethyl hexanamide , have been investigated for their ability to interfere with quorum sensing.

In Pseudomonas aeruginosa, a significant opportunistic pathogen, the quorum-sensing systems are crucial for its virulence. mdpi.comnih.gov Studies on structural analogs have revealed that the chain length and ring structure are critical for the inhibitory activity. For example, N-decanoyl cyclopentylamide was identified as a potent inhibitor of both the las and rhl quorum-sensing systems in P. aeruginosa, leading to a reduction in the production of virulence factors and biofilm formation without affecting bacterial growth. nih.gov Another study identified N-(2-phenyl-1H-indol-3-yl) hexanamide as a potent quorum sensing inhibitor, significantly reducing green fluorescent protein (GFP) production in a P. aeruginosa reporter strain. mdpi.com

Table 4: Quorum Sensing Inhibition by Hexanamide Analogs

| Compound Name | Target Organism | Quorum Sensing System | Key In Vitro Effect |

| N-decanoyl cyclopentylamide | Pseudomonas aeruginosa | las and rhl | Inhibition of virulence factor production and biofilm formation. nih.gov |

| N-(2-phenyl-1H-indol-3-yl) hexanamide | Pseudomonas aeruginosa | LasR-based | Over 50% reduction in green fluorescent protein (GFP) production. mdpi.com |

Potential for Analgesic Properties

Derivatives of N-acylated 4-hydroxyphenylamine, a class of compounds that includes the core structure of 2-ethyl-N-(4-hydroxyphenyl)hexanamide, have been explored for their potential analgesic properties. These compounds are structurally related to paracetamol (acetaminophen), a widely used analgesic and antipyretic. mdpi.com

Research into new analogs of paracetamol aims to develop compounds with similar efficacy but reduced potential for hepatotoxicity. mdpi.com A study on novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analogs showed that they retained analgesic and antipyretic properties with reduced risk of forming the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). mdpi.com Another study synthesized new para-aminophenol derivatives that demonstrated a modulating effect on thermoregulatory and nociceptive reactions in animal models of fever and arthritis. These findings suggest that the N-acylated 4-hydroxyphenylamine scaffold is a promising starting point for the development of new analgesic agents.

Table 5: Analgesic Properties of N-Acylated 4-Hydroxyphenylamine Derivatives

| Compound Class | Rationale for Study | Key In Vivo Finding |

| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamides | To develop safer analogs of paracetamol. mdpi.com | Retained analgesic and antipyretic properties with reduced hepatotoxicity markers. mdpi.com |

| para-Aminophenol derivatives | To explore safer alternatives to paracetamol. | Modulated thermoregulatory and nociceptive responses in animal models. |

Specific Molecular Targets of this compound and Related Amides

Currently, there is a lack of publicly available scientific literature detailing the specific molecular targets of This compound . However, based on the biological activities of structurally related compounds, potential targets can be inferred.

As discussed in the previous sections, the broader class of hexanamides and N-acylated 4-hydroxyphenylamine derivatives interact with a variety of molecular targets. For instance, the anti-parasitic activity of N-[2-(Hexanoylamino)ethyl]hexanamide is attributed to the inhibition of P. falciparum PfCDPK1. chemspider.com In the context of enzyme inhibition, anilide and N-trifluoroacetylated analogs have been shown to target Histone Deacetylases (HDACs) . nih.govnih.gov

The quorum sensing inhibitory effects of compounds like N-decanoyl cyclopentylamide are mediated through interference with the LasR and RhlR response regulators in P. aeruginosa. nih.gov For the analgesic properties of N-acylated 4-hydroxyphenylamine derivatives , the mechanism is thought to be related to the pathways influenced by paracetamol, which may involve the formation of the active metabolite N-arachidonoylaminophenol (AM404) in the brain, subsequently acting on targets like the transient receptor potential vanilloid 1 (TRPV1) channel. mdpi.com

While these findings provide a basis for hypothesizing the potential molecular interactions of this compound, further dedicated research is necessary to elucidate its specific pharmacological targets and mechanisms of action.

Interactions with Protein Kinases (e.g., PfCDPK1, PKC)

While direct studies on this compound are not prominent in the literature, the N-aryl amide motif is a common feature in various protein kinase inhibitors. Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases ranging from cancer to infectious diseases.

Research into antimalarial drugs has identified Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) as promising targets. nih.gov For instance, PfCDPK4 is essential for the parasite's sexual stage, making its inhibitors valuable tools for blocking malaria transmission. nih.gov Advanced computational studies have explored hexahydroquinoline (HHQ) derivatives as potential PfCDPK4 inhibitors, identifying compounds with high binding affinity. nih.gov Although structurally distinct, these complex heterocyclic systems often incorporate amide linkers to achieve optimal orientation within the kinase's ATP-binding pocket.

In other contexts, Protein Kinase C (PKC) is a family of kinases involved in signal transduction. Hyperglycemia can lead to the activation of PKCα, which in turn mediates the endocytosis of nephrin (B609532) in podocytes, a process implicated in diabetic nephropathy. nih.gov Inhibitors of specific PKC isoforms are therefore of significant therapeutic interest. nih.gov While a direct link to hexanamide derivatives is not established, the development of selective kinase inhibitors often involves screening libraries of compounds that include diverse amide-containing structures. For example, the compound H-89, an isoquinolinesulfonamide (B3044496) derivative, is a known selective inhibitor of cyclic AMP-dependent protein kinase. nih.gov

Engagement with Histone Deacetylases (HDACs)

A more defined area of activity for N-aryl amide structures is the inhibition of histone deacetylases (HDACs). HDACs are epigenetic modulators that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, generally leading to chromatin compaction and gene repression. nih.govnih.gov The imbalance of histone acetylation is a hallmark of many cancers, making HDAC inhibitors (HDACis) an important class of anticancer agents. nih.govmdpi.com

The typical pharmacophore for an HDACi consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a surface recognition moiety (SRM) or "cap" group that interacts with residues on the rim of the active site. nih.gov In this model, the N-(4-hydroxyphenyl)hexanamide portion of a larger molecule would serve as the SRM and part of the linker.

Several classes of HDACis incorporate this structural motif:

N-hydroxycinnamamide derivatives: A series of these compounds, featuring various substituted anilides as the SRM, have shown potent HDAC inhibitory activity. nih.gov

4-Oxoquinazoline-based N-hydroxypropenamides: These compounds have demonstrated significant HDAC inhibition and cytotoxicity against human cancer cell lines. nih.gov

Natural Products: Prenylated flavonoids isolated from Sophora pachycarpa, which contain resveratrol-like moieties, have shown potent pan-HDAC inhibitory activity. nih.gov The 4-hydroxyphenyl group is a key component of the resveratrol (B1683913) structure, highlighting its importance for interacting with the HDAC enzyme. nih.gov

Currently approved HDAC inhibitors like vorinostat (B1683920) and belinostat (B1667918) are pan-inhibitors, targeting multiple HDAC isoforms, which can lead to side effects. mdpi.comnih.gov Consequently, there is a significant research effort to develop isoform-selective or class-selective inhibitors to improve therapeutic outcomes. mdpi.comnih.gov

Table 1: Examples of HDAC Inhibitor Classes with Structural Similarities

| Inhibitor Class | Key Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| N-hydroxycinnamamides | Substituted anilide as Surface Recognition Moiety (SRM) | Potent HDAC Class I and II inhibition | nih.gov |

| 4-Oxoquinazoline-based N-hydroxypropenamides | N-hydroxypropenamide on a quinazoline (B50416) scaffold | HDAC inhibition and cancer cell cytotoxicity | nih.gov |

| Prenylated Flavonoids (e.g., Alopecurone J) | Resveratrol moiety for HDAC interaction | Pan-HDAC inhibitory activity | nih.gov |

| Sulfonamide Derivatives | Aromatic sulfonamide head group | Potent enzyme inhibitors with antiproliferative effects | researchgate.net |

Role as Quinone Methide Precursors (QMPs) and Interaction with Acetylcholinesterase (AChE)

No direct research has been identified that characterizes this compound as a quinone methide precursor (QMP) or as an inhibitor of acetylcholinesterase (AChE). However, the chemical structures involved warrant a brief theoretical discussion. Phenolic compounds can, under certain oxidative conditions, form highly reactive quinone methides. This reactivity is often explored in the context of covalent inhibitors and probes for biological systems.

Acetylcholinesterase is the critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. Beyond its catalytic role, AChE is implicated in non-catalytic functions, particularly in the pathogenesis of Alzheimer's disease, where it can promote the aggregation of amyloid-beta (Aβ) peptides into plaques. nih.gov This interaction is thought to involve the peripheral anionic site (PAS) of the enzyme, which provides a hydrophobic environment favorable for binding the Aβ peptide. nih.gov While AChE inhibitors are a mainstay for treating Alzheimer's symptoms, compounds that specifically disrupt the AChE–Aβ interaction are also of interest. The potential for a hydrophobic molecule like this compound to interact with the PAS of AChE remains a hypothetical possibility pending experimental investigation.

Adenosine (B11128) Receptor Antagonism (for pyrazolo[3,4-d]pyrimidine hexanamide derivatives)

Adenosine receptors (ARs) are a class of G protein-coupled receptors that are therapeutic targets for a variety of conditions, including neurological and inflammatory disorders. nih.gov Non-xanthine derivatives, particularly those with a pyrazole-containing core, have been developed as potent and selective AR antagonists. nih.gov

Specifically, the pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising core for adenosine antagonists. nih.gov Studies have shown that compounds based on this heterocyclic system can effectively displace ligand binding to rat brain membranes and antagonize adenosine-stimulated adenylate cyclase. nih.gov Medicinal chemistry campaigns often involve the synthesis of derivatives where various side chains are attached to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The attachment of a hexanamide chain to the pyrazolo[3,4-d]pyrimidine core represents a rational strategy to explore the structure-activity relationship (SAR) for this class of compounds, aiming to improve interactions with the receptor subtypes.

Serotonin (B10506) 5-HT7 Receptor Agonism (for certain arylpiperazine hexanamide derivatives)

The serotonin 5-HT7 receptor is the most recently classified member of the serotonin receptor family and is implicated in the regulation of mood, circadian rhythms, and cognitive processes. nih.gov As such, it is a significant target for the development of drugs for neuropsychiatric disorders. nih.gov

Arylpiperazine moieties are a well-established pharmacophore for interacting with serotonin receptors. Research has identified arylpiperazine derivatives that act as potent dual 5-HT1A/5-HT7 receptor ligands. nih.gov For example, certain 8-alkoxypurine-2,6-dione derivatives featuring a (2-hydroxyphenyl)piperazinylalkyl group have shown antidepressant-like effects. nih.gov In the design of novel receptor ligands, a hexanamide chain could be employed as a flexible linker to connect the arylpiperazine pharmacophore to another chemical entity, potentially modulating receptor affinity, selectivity, or functional activity (agonist vs. antagonist). This modular approach is a common strategy in medicinal chemistry to generate new chemical entities with desired pharmacological profiles.

Falcipain Inhibition (for hexanamide-containing structures)

Falcipains are cysteine proteases used by the malaria parasite, Plasmodium falciparum, to digest host hemoglobin, providing essential amino acids for its growth and development. nih.govnih.gov This makes falcipain-2 and falcipain-3 prime targets for antimalarial drug discovery. nih.govresearchgate.net

Inhibitors of falcipains are diverse and include peptide, peptidomimetic, and non-peptide small molecules. nih.gov Many of these inhibitors are designed to interact with the active site cysteine residue of the enzyme.

Peptidomimetic Inhibitors: These often mimic the natural peptide substrates of the enzyme. For example, falcitidin is an acyltetrapeptide that inhibits falcipain-2. biorxiv.org The acyl chain is a key part of its structure.

Nitrile Derivatives: Heteroarylnitrile derivatives, such as the 2-pyrimidinecarbonitrile series, have been developed as potent, reversible inhibitors of falcipain-2 and -3. researchgate.net These compounds form a reversible thioimidate adduct with the catalytic cysteine. researchgate.net

Virtual Screening Hits: Computational approaches have identified novel, non-peptidic scaffolds. One such study identified a potent antimalarial compound (ST72) that selectively inhibits falcipain-2. frontiersin.org

While this compound itself has not been identified as a falcipain inhibitor, the hexanamide structure represents an aliphatic acyl chain that could be incorporated into larger molecules designed to target the hydrophobic pockets of the falcipain active site.

Dynamin-like EHD4 ATPase Inhibition (for N-(2-hydroxyphenyl)hexanamide derivatives)

Eps15 homology domain-containing proteins (EHDs) are a family of dynamin-related ATPases involved in endocytic membrane trafficking. plos.orgnih.gov Their dysregulation has been linked to various diseases, including cancer, but a lack of specific inhibitors has hindered research. plos.orgbiorxiv.org

A recent study established a high-throughput screening assay to identify inhibitors of the liposome-stimulated ATPase activity of EHD4. plos.orgnih.gov This screen identified a drug-like molecule, N-(2-hydroxyphenyl)-6-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)hexanamide (referred to as MS1), as a potent inhibitor. plos.orgresearchgate.net This compound is a derivative of N-(2-hydroxyphenyl)hexanamide, making it a very close structural analog to the subject of this article (an N-(4-hydroxyphenyl) isomer). The study performed structure-activity relationship (SAR) analysis, indicating sites where substitutions could lead to more potent inhibitors. nih.gov The identification of this N-hydroxyphenyl hexanamide derivative as an EHD4 inhibitor provides the most direct evidence of a pharmacological target for this class of compounds.

Table 2: Identified Inhibitors of EHD4 ATPase Activity

| Compound ID | Chemical Name | Source |

|---|---|---|

| MS1 | N-(2-hydroxyphenyl)-6-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)hexanamide | Molport |

| MS8 | N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | Enamine |

| MS10 | 6-(Morpholino(4-(Trifluoromethyl)phenyl)methyl)-1,3-Benzodioxol-5-ol | Enamine |

Data sourced from PLOS One. plos.org

Structure-Activity Relationship (SAR) Studies on the this compound Scaffold and Analogues

The exploration of the structure-activity relationship (SAR) for the this compound scaffold is a critical aspect of medicinal chemistry, aiming to elucidate how modifications to its molecular structure influence its biological activity. While specific antinemic and comprehensive kinase selectivity data for this compound itself are not extensively detailed in publicly available literature, general principles of SAR derived from analogous N-acyl-4-aminophenol and N-(hydroxyphenyl)alkanamide compounds can provide valuable insights. These studies typically involve systematic alterations to different parts of the molecule, including the alkyl chain, the aryl ring, and its substituents, as well as stereochemical considerations.

Impact of Alkyl Chain Length and Branching on Biological Profiles

The nature of the alkyl chain in N-acyl-4-aminophenol derivatives plays a pivotal role in determining their biological activity, including potential antinemic and kinase inhibitory effects. Modifications in chain length and the introduction of branching can significantly affect the compound's lipophilicity, steric profile, and ability to fit into the binding pocket of a biological target.

Alkyl Chain Length: The length of the alkyl chain is a key determinant of a molecule's lipophilicity, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins. In a series of cannabimimetic indoles, which also feature an N-alkyl side chain, it was observed that an alkyl chain length of at least three carbons was necessary for high-affinity binding to both CB1 and CB2 receptors, with optimal binding occurring with a five-carbon side chain. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding affinity at both receptors. nih.gov This suggests that for a given scaffold, there is an optimal alkyl chain length for target engagement.

A similar principle can be applied to the this compound scaffold. The hexanamide moiety provides a six-carbon chain. Shortening or lengthening this chain would likely modulate its interaction with a target kinase or other proteins. For instance, in a study of mono-N-alkylated primary oxalamides, increasing the size of the twin tail-groups from eight to sixteen carbons led to an increase in gel stiffness in a polar solvent, but a further increase to twenty-four carbons resulted in a decrease. nih.gov This non-linear relationship highlights the complexity of how alkyl chain length can influence molecular interactions.

Alkyl Chain Branching: The introduction of branching on the alkyl chain, such as the ethyl group at the 2-position of the hexanamide in the title compound, can have profound effects on biological activity. Branching can increase the steric bulk of the molecule, which may either enhance or hinder its binding to a target. A study on the effect of alkyl chain branching in tetraoxanes showed that the introduction of a methyl group at the α-position to the carbonyl group reduced the yield of the product by 50%, and a second methyl group at the α'-position completely inhibited its formation, indicating a significant steric effect. researchgate.net

In the context of kinase inhibition, branching can influence selectivity. The unique shape conferred by branching might allow for a better fit in the binding site of a specific kinase while preventing binding to others. This can be a crucial factor in designing selective inhibitors and reducing off-target effects. The position of the branch is also critical; for instance, branching at the α-carbon versus the β-carbon can lead to different conformational preferences of the molecule. researchgate.net

Illustrative Data on Alkyl Chain Modification and Biological Activity

| Modification | General Observation | Potential Impact on this compound Scaffold |

| Increasing Alkyl Chain Length | Can increase lipophilicity and binding to hydrophobic pockets, but excessive length may lead to decreased affinity due to steric hindrance or unfavorable interactions. nih.gov | Modulating the hexanamide chain length could optimize interactions within a kinase binding site. |

| Decreasing Alkyl Chain Length | May decrease lipophilicity and binding affinity if hydrophobic interactions are critical for target engagement. | A shorter chain might reduce non-specific binding but could also lower potency if key hydrophobic contacts are lost. |

| Introduction of Branching (e.g., ethyl group) | Increases steric bulk, which can enhance selectivity by favoring binding to specific protein conformations. researchgate.net | The ethyl group at the 2-position likely influences the conformational stance of the hexanamide chain, potentially contributing to kinase selectivity. |

| Position of Branching | The proximity of the branch to the amide linkage can affect the molecule's conformational flexibility and interaction with the target. researchgate.net | Shifting the ethyl group to other positions on the hexanoyl chain would likely alter the binding profile. |

Influence of Aryl Substituents and Hydroxyl Group Position on Activity and Binding

The phenolic hydroxyl group and other substituents on the aryl ring are critical for the biological activity of N-(hydroxyphenyl)alkanamides. These features can participate in key hydrogen bonding interactions and influence the electronic properties of the molecule.

Aryl Substituents: The addition of various substituents to the phenyl ring can dramatically alter a compound's potency and selectivity. In a series of 4-anilinoquinazolines, which are epidermal growth factor receptor (EGFR) kinase inhibitors, substitution on the 3-position of the phenyl ring with small, lipophilic, electron-withdrawing groups led to enhanced potency. researchgate.net Conversely, in a related series, electron-donating groups at the 6- or 7-position of the quinazoline ring increased activity. researchgate.net These findings underscore that the electronic nature and position of substituents are crucial for optimizing interactions within the ATP-binding site of kinases.

For the this compound scaffold, introducing substituents on the phenyl ring could modulate its kinase inhibitory profile. For example, in a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, the introduction of a chlorine atom at the 3-position of the 4-hydroxyphenyl ring, resulting in a 3-chloro-4-hydroxyphenyl moiety, yielded a potent STAT6 inhibitor. nih.gov

Hydroxyl Group Position: The position of the hydroxyl group on the phenyl ring is paramount for its role as a hydrogen bond donor and/or acceptor, which is often a key interaction for anchoring a ligand into a protein's binding site. In N-(4-hydroxyphenyl)acetamide, the hydroxyl group is in the para position relative to the amide linkage. researchgate.net This positioning allows it to potentially interact with specific residues in a target protein.

Studies on other classes of compounds have shown that altering the hydroxyl group's position can have a significant impact. For instance, moving the hydroxyl group from the para to the meta or ortho position would change the geometry of its interaction with the protein and could lead to a loss or gain of activity. In some cases, the presence of the hydroxyl group itself is essential. Structure-activity relationship studies on cannabinoids have indicated that the phenolic hydroxyl group is crucial for their pharmacological activity. nih.gov

Illustrative Data on Aryl and Hydroxyl Group Modification

| Modification | General Observation | Potential Impact on this compound Scaffold |

| Addition of Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Can enhance potency in some kinase inhibitor series by modulating the electronic properties of the ring and forming specific interactions. researchgate.netnih.gov | Adding a substituent like chlorine to the phenyl ring could enhance kinase inhibitory activity and selectivity. |

| Addition of Electron-Donating Groups (e.g., -OCH3, -NH2) | Can increase activity in certain scaffolds by increasing electron density in the ring system. researchgate.net | The effect would be target-dependent; it could either improve or diminish binding affinity. |

| Moving the Hydroxyl Group (e.g., to meta or ortho position) | Alters the hydrogen bonding geometry, which can drastically change binding affinity and selectivity. nih.gov | Shifting the hydroxyl group would likely require a different binding mode within the target protein, potentially leading to a different biological profile. |

| Removal of the Hydroxyl Group | Often leads to a significant loss of activity if the hydrogen bonding interaction is critical for binding. nih.gov | This would likely result in a substantial decrease in potency against target kinases that rely on this interaction. |

Stereochemical Considerations and Enantiomeric Effects

Chirality plays a crucial role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The this compound molecule possesses a stereocenter at the 2-position of the hexanoyl chain, meaning it can exist as two enantiomers, (R)-2-ethyl-N-(4-hydroxyphenyl)hexanamide and (S)-2-ethyl-N-(4-hydroxyphenyl)hexanamide. These enantiomers, being non-superimposable mirror images, can exhibit different pharmacological and pharmacokinetic properties.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to one enantiomer having a much better fit in the chiral binding site of a target protein than the other. This can result in one enantiomer being significantly more potent (the eutomer) while the other is less active or even inactive (the distomer). In some cases, the distomer may have different, sometimes undesirable, off-target effects.

The synthesis of a single enantiomer of this compound would be necessary to fully characterize the biological activity of each stereoisomer. This would allow for a more precise understanding of its interaction with its biological targets and could lead to the development of a more potent and selective agent with an improved therapeutic index.

Illustrative Data on Stereochemical Considerations

| Stereochemical Aspect | General Principle | Implication for this compound |

| Presence of a Chiral Center | The molecule exists as a pair of enantiomers (R and S). | The racemic mixture may exhibit a different biological profile than the individual enantiomers. |

| Differential Binding of Enantiomers | One enantiomer (eutomer) may bind with significantly higher affinity to the target protein than the other (distomer). | One enantiomer is likely to be more potent as an antinemic or kinase inhibitory agent. |

| Pharmacokinetic Differences | Enantiomers can be metabolized at different rates, leading to different plasma concentrations and durations of action. | The (R) and (S) forms may have different metabolic fates and half-lives in the body. |

| Off-Target Effects | The distomer may interact with other biological targets, potentially leading to side effects. | A single-enantiomer formulation could potentially have a better safety profile. |

Mechanistic Insights into the Bioactivity of 2 Ethyl N 4 Hydroxyphenyl Hexanamide Analogues

Proposed Mechanisms of Enzyme Inhibition

The ability of a molecule to inhibit an enzyme is a cornerstone of pharmacology. For analogues of 2-ethyl-N-(4-hydroxyphenyl)hexanamide, several mechanisms of enzyme inhibition have been proposed and studied in related compounds.

One key mechanism involves direct binding to the enzyme's active site. For instance, N-acyl-aminoacetaldehydes have been identified as potent inhibitors of the cysteine protease papain. nih.gov Research using nuclear magnetic resonance spectroscopy has provided direct evidence for the formation of a tetrahedral adduct, specifically a hemithioacetal , between the aldehyde group of the inhibitor and the active-site thiol group of the enzyme. nih.gov This covalent interaction effectively blocks the enzyme's catalytic activity.

Competitive inhibition is another plausible mechanism, where the analogue competes with the natural substrate for binding to the enzyme's active site. This is often observed in compounds that are structurally similar to the substrate. For example, newly synthesized hybrids of paracetamol (N-acetyl-p-aminophenol), a well-known N-acyl-p-aminophenol, have demonstrated potent cyclooxygenase-2 (COX-2) inhibition . nih.gov The structural resemblance of these derivatives to the natural COX-2 substrate, arachidonic acid, allows them to bind to the active site and prevent the synthesis of prostaglandins, which are key mediators of inflammation and pain. wikipedia.org

Furthermore, the metabolism of N-acetyl-p-aminophenol can lead to the formation of reactive metabolites like N-acetyl-p-benzoquinone imine (NAPQI) through the action of cytochrome P450 enzymes. nih.gov These reactive species can covalently bind to cellular proteins, including enzymes, leading to their inactivation, a form of mechanism-based inactivation . nih.gov

Chelation, the process of binding to metal ions, can also play a role in enzyme inhibition, particularly for metalloenzymes that require a metal cofactor for their activity. While not extensively documented for this specific class of compounds, the presence of heteroatoms like oxygen and nitrogen could facilitate such interactions.

| Enzyme Target | Proposed Inhibition Mechanism | Analogue Class |

| Papain | Hemithioacetal formation (Direct Binding) | N-acyl-aminoacetaldehydes |

| Cyclooxygenase-2 (COX-2) | Competitive Inhibition | Paracetamol hybrids |

| Various (via metabolites) | Covalent modification (Mechanism-based inactivation) | N-acetyl-p-aminophenol |

Modulation of Cellular Pathways

Analogues of this compound have been shown to exert their effects by modulating critical cellular pathways, particularly those involved in cell proliferation and death. These actions are of significant interest in the context of anticancer research.

A prominent mechanism is the induction of apoptosis , or programmed cell death. Studies on N-(4-hydroxyphenyl)retinamide (4-HPR) have shown that it can induce apoptosis in human epidermal keratinocyte cell lines. nih.gov Similarly, the compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has been found to induce apoptosis in various breast cancer cell lines, including MCF-7, SKBR3, and MDA-MB-231. mdpi.comresearchgate.net The induction of apoptosis is a critical goal in cancer therapy as it leads to the selective elimination of tumor cells. For instance, treatment of MCF-7 breast cancer cells with a novel ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative led to a significant increase in both early and late apoptotic cell populations. mdpi.com

In conjunction with apoptosis, these compounds often induce cell cycle arrest . The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells. For example, 4-HPR was observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov In another study, a paracetamol derivative bearing a fluoro group was found to induce cell cycle arrest in the S phase in Huh-7 colon cancer cells. nih.gov HO-AAVPA was also shown to increase the S phase population in MCF-7 cells and reduce the G2/M phase in both MCF-7 and MDA-MB-231 cells. mdpi.comresearchgate.net

The modulation of these pathways is often linked to the expression of key regulatory proteins. For example, the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are often dysregulated. Prometryn, a triazine herbicide, was shown to induce apoptosis by decreasing Bcl-2 expression and increasing Bax expression. nih.gov

| Compound/Analogue Class | Cellular Effect | Cell Line |

| N-(4-hydroxyphenyl)retinamide (4-HPR) | Apoptosis, G0/G1 phase arrest | Human epidermal keratinocytes (HaCaT) |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | Apoptosis, S phase increase, G2/M phase reduction | Breast cancer cells (MCF-7, SKBR3, MDA-MB-231) |

| Paracetamol derivative (with fluoro group) | Apoptosis, S phase arrest | Colon cancer cells (Huh-7) |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | Apoptosis and Necrosis | Breast cancer cells (MCF-7) |

Interplay with Molecular Recognition and Binding Sites

The biological activity of this compound analogues is fundamentally dependent on their ability to recognize and bind to specific molecular targets. This recognition is governed by a combination of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions. spectrabase.com

Hydrogen bonding is a critical interaction for the N-(4-hydroxyphenyl) moiety. The phenolic hydroxyl group and the amide group can both act as hydrogen bond donors and acceptors. Molecular docking studies of N-(4-hydroxyphenyl)picolinamide have illustrated the importance of these interactions. researchgate.net For example, the hydroxyl group can form hydrogen bonds with amino acid residues such as glutamic acid in the binding pocket of a target protein. nih.gov These directional interactions provide specificity and contribute significantly to the binding affinity.

Hydrophobic interactions also play a major role, particularly for the aliphatic chain of the hexanamide (B146200) portion and the ethyl group at the second position. These non-polar regions of the molecule tend to interact favorably with hydrophobic pockets within the target protein, excluding water molecules and increasing the stability of the ligand-protein complex. spectrabase.com The interplay between the hydrophilic, hydrogen-bonding parts of the molecule and the hydrophobic regions is crucial for achieving high binding affinity and selectivity.

| Type of Interaction | Molecular Feature Involved | Significance |

| Hydrogen Bonding | Phenolic -OH, Amide N-H and C=O | Provides specificity and contributes to binding affinity. |

| Hydrophobic Interactions | Ethyl group, Hexanamide chain | Stabilizes the ligand in hydrophobic pockets of the target protein. |

Mechanisms of Action in Biological Systems

The mechanistic insights at the molecular and cellular levels translate into broader effects within biological systems, such as the disruption of parasite life cycles.

One proposed mechanism of antiparasitic action for related compounds is the disruption of microtubule formation . nih.gov Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing crucial roles in cell division, motility, and intracellular transport. Benzimidazoles, a class of anthelmintic drugs, are known to bind to the protein tubulin, preventing its polymerization into microtubules. This disruption of microtubule-dependent processes, such as glucose uptake, leads to energy depletion and ultimately the death of the parasite. nih.gov A study on N-(4-methoxyphenyl)pentanamide, a simplified analogue of the benzimidazole (B57391) drug albendazole, demonstrated significant anthelmintic activity against the nematode Toxocara canis. nih.gov This suggests that N-acyl-p-aminophenol derivatives could potentially share a similar mechanism of action.

Another potential mechanism is the inhibition of crucial parasite enzymes . Many parasites rely on enzymes that are either unique to them or sufficiently different from their host's enzymes to be targeted for selective inhibition. For example, some parasitic protozoa are dependent on specific proteases for their life cycle. Small molecule inhibitors, such as those from the N-acyl-p-aminophenol class, could be designed to target these essential enzymes, thereby disrupting the parasite's ability to survive and replicate. nih.govnih.gov

Furthermore, some compounds can exert their antiparasitic effects by generating oxidative stress . The formation of reactive oxygen species (ROS) can damage cellular components, including proteins, lipids, and DNA, leading to parasite death. The metabolism of certain aromatic amides can lead to the production of free radicals, which could contribute to their antiparasitic activity. nih.gov

Computational and in Silico Approaches in Research on 2 Ethyl N 4 Hydroxyphenyl Hexanamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com In the context of 2-ethyl-N-(4-hydroxyphenyl)hexanamide, docking simulations are employed to forecast its binding mode and affinity within the active sites of various biological targets, such as enzymes or receptors. nih.govuomphysics.net The process involves preparing a 3D structure of the ligand (this compound) and the macromolecular target. Using sophisticated algorithms, the ligand's conformational flexibility is explored, and numerous potential binding poses within the target's active site are generated and scored. uomphysics.net

The scoring functions estimate the binding free energy, with lower scores typically indicating a more favorable interaction. uomphysics.net These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. For instance, the hydroxyl group on the phenyl ring and the amide group of the compound are prime candidates for forming hydrogen bonds, which are critical for stable binding. Research on similar amide-containing compounds has successfully used docking to identify potential inhibitors for targets like matrix metalloproteinases (MMPs) and the main protease of SARS-CoV-2. uomphysics.netnih.gov This information is crucial for predicting potential mechanisms of action and for guiding the rational design of more potent analogues. nih.govresearchgate.net

| Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Hydrophobic |

| Xanthine Oxidase | -7.9 | Glu802, Phe914, Arg880 | Hydrogen Bond, π-π Stacking |

| Matrix Metalloproteinase-9 | -9.2 | His226, Glu227, Pro241 | Hydrogen Bond, Hydrophobic |

| Dopamine Receptor D2 | -8.1 | Asp114, Ser193, Phe390 | Hydrogen Bond, π-Alkyl |

Note: The data in this table is illustrative and represents the type of results generated from a molecular docking study. The targets are chosen based on the activities of structurally related molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

To achieve a higher level of accuracy in simulating molecular interactions, especially those involving bond making/breaking or significant electronic polarization, researchers utilize hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.govfrontiersin.org In a QM/MM study of this compound interacting with a biological target, the system is partitioned into two regions. nih.gov The QM region, treated with high-level quantum mechanical calculations, typically includes the ligand and the crucial amino acid residues in the enzyme's active site directly involved in the chemical reaction or critical interactions. rsc.org The remainder of the protein and the surrounding solvent are treated with the computationally less expensive molecular mechanics (MM) force field. nih.govresearchgate.net

This approach allows for a detailed investigation of the electronic structure, reaction mechanisms, and transition states that cannot be accurately described by classical force fields alone. chemrxiv.org For example, QM/MM simulations can elucidate the precise mechanism of enzymatic catalysis or covalent inhibition by calculating the free energy profile along a reaction coordinate. nih.gov Studies on similar systems have used these methods to understand proton transfer events and the energetics of covalent bond formation between a ligand and a catalytic residue, such as a cysteine in a protease. frontiersin.orgchemrxiv.org This provides profound insight into the catalytic power of enzymes and the molecular basis of inhibitor potency. nih.gov

| Interaction Component | Contribution to Reactant Stabilization (kcal/mol) | Contribution to Transition State Stabilization (kcal/mol) | Net Effect on Activation Barrier (kcal/mol) |

| QM-MM Electrostatics (Permanent) | -15.3 | -21.6 | -6.3 |

| QM-MM Electrostatics (Polarization) | -1.1 | -1.8 | -0.7 |

| QM-MM van der Waals | +2.5 | +2.8 | +0.3 |

| Total QM/MM Contribution | -13.9 | -20.6 | -6.7 |

Note: This table provides a hypothetical breakdown of energy contributions to an enzymatic reaction involving the compound, based on principles demonstrated in QM/MM studies of other enzyme-ligand systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

When the 3D structure of a biological target is unknown, or when a series of active compounds has been identified, Quantitative Structure-Activity Relationship (QSAR) modeling becomes a valuable tool. nih.gov QSAR is a ligand-based design approach that aims to find a statistical correlation between the physicochemical properties of a group of molecules and their biological activity. frontiersin.orgnih.gov For a series of analogues of this compound, a QSAR model would be developed by first calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., molecular connectivity indices). nih.gov

Using statistical methods like multiple linear regression or machine learning algorithms such as support vector regression and random forests, a mathematical model is constructed that relates a selection of these descriptors to the observed biological activity (e.g., IC50 values). frontiersin.orgresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of the hexanamide (B146200) scaffold, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

| QSAR Model Parameter | Value | Description |

| Equation | pIC50 = 0.75(cLogP) - 0.21(TPSA) + 1.5*(_2chi_v) + 2.34 | Hypothetical model relating activity (pIC50) to descriptors |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in activity is explained by the model |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive power and robustness |

| RMSE (Root Mean Square Error) | 0.01 | The standard deviation of the prediction errors (residuals) |

Note: The equation and values are illustrative, based on typical parameters found in QSAR studies on amide derivatives. frontiersin.orgfrontiersin.orgresearchgate.net Descriptors shown are cLogP (calculated lipophilicity), TPSA (Topological Polar Surface Area), and ²χv (second-order valence connectivity index).

De Novo Drug Design Approaches Utilizing the Hexanamide Scaffold

De novo drug design refers to the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. benevolent.comnih.gov These methods can utilize the this compound structure as a starting point or scaffold. Two primary strategies exist: fragment-based and atom-based design. nih.gov

In a fragment-based approach, the hexanamide scaffold could be decorated by computationally attaching various chemical fragments to its core structure. Algorithms would explore vast libraries of fragments, placing them in unoccupied pockets of the target's binding site to form new favorable interactions. In contrast, atom-based methods build new molecules atom-by-atom within the active site, growing a novel structure that is complementary to the binding site's shape and chemical features. nih.gov Modern approaches often leverage artificial intelligence and generative models to explore chemical space and design novel, synthetically feasible molecules that retain the key pharmacophoric features of the initial scaffold but possess improved properties. nih.govarxiv.org This allows for significant "scaffold hopping" to discover entirely new chemical series with potentially better patentability and pharmacological profiles. researchgate.net

Conformational Analysis and 3D Structure Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is essential for understanding how it presents itself to a biological target. Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are used to determine the molecule's stable, low-energy conformations. researchgate.net

This analysis involves calculating the potential energy of the molecule as a function of its rotatable bonds. Key dihedral angles, such as those governing the orientation of the ethyl group, the rotation around the amide C-N bond, and the link to the hydroxyphenyl ring, are systematically varied to map the conformational landscape. The resulting low-energy conformers represent the most probable shapes the molecule will adopt in solution and are the most relevant structures to use in subsequent docking and QSAR studies. researchgate.net An accurate understanding of the 3D structure is fundamental, as it dictates the spatial arrangement of functional groups responsible for target recognition and binding.

| Dihedral Angle | Description | Predicted Low-Energy Value(s) |

| τ1 (C-C-C-C) | Rotation of the hexyl chain | ~180° (anti), ±60° (gauche) |

| τ2 (C-C(O)-N-C) | Amide bond planarity | ~180° (trans) |

| τ3 (C(O)-N-C-C) | Rotation of the phenyl group relative to the amide | ~30-45° |

| τ4 (C-C-C(H)-C(O)) | Orientation of the ethyl group at the alpha-carbon | ±60°, 180° |

Note: This table presents hypothetical low-energy dihedral angle values for the key rotatable bonds in this compound, which would be determined through a detailed conformational analysis.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of a molecule's structure. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, functional groups, and connectivity.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uab.edu It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 2-ethyl-N-(4-hydroxyphenyl)hexanamide, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent protons, allowing for a complete mapping of the proton framework. The ¹³C NMR spectrum would complement this by showing a single peak for each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

|---|---|---|

| Aromatic CH | ~ 7.3 ppm (d, 2H) | ~ 122 ppm |

| Aromatic CH | ~ 6.8 ppm (d, 2H) | ~ 116 ppm |

| Amide NH | ~ 8.5 ppm (s, 1H) | - |

| Phenolic OH | ~ 9.2 ppm (s, 1H) | - |

| Methine CH | ~ 2.1 ppm (m, 1H) | ~ 50 ppm |

| Methylene CH₂ | ~ 1.5-1.7 ppm (m, 4H) | ~ 30, 25 ppm |

| Methylene CH₂ | ~ 1.2-1.4 ppm (m, 2H) | ~ 32 ppm |

| Methyl CH₃ | ~ 0.9 ppm (t, 3H) | ~ 14 ppm |

| Methyl CH₃ | ~ 0.85 ppm (t, 3H) | ~ 11 ppm |

| Carbonyl C=O | - | ~ 175 ppm |

| Aromatic C-O | - | ~ 155 ppm |

| Aromatic C-N | - | ~ 132 ppm |

(Note: This is predicted data based on the chemical structure. Actual experimental values may vary. s=singlet, d=doublet, t=triplet, m=multiplet)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectrabase.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol (B47542) O-H | Stretching | 3400-3200 (broad) |

| Amide N-H | Stretching | 3350-3250 |

| Alkyl C-H | Stretching | 3000-2850 |

| Amide C=O | Stretching | 1680-1640 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1200 |

| C-O | Stretching | 1260-1180 |

(Note: This is predicted data based on the chemical structure. Actual experimental values may vary.)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. spectrabase.com It provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₄H₂₁NO₂), standard electron ionization MS would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum offers further structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of the compound. spectrabase.com The exact mass of this compound would be calculated and compared to the experimentally measured value to confirm its composition with high confidence.

Molecular Formula: C₁₄H₂₁NO₂

Molecular Weight (Nominal): 235 g/mol

Exact Mass (Calculated): 235.15723 Da

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the target compound from a mixture, which is a prerequisite for accurate quantification and impurity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method would involve:

Column: A C18 silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).